molecular formula C15H21NO2 B2646934 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol CAS No. 2107933-33-3

4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol

Cat. No.: B2646934
CAS No.: 2107933-33-3
M. Wt: 247.338
InChI Key: WEBKYRYJVNBLHM-UHFFFAOYSA-N
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Description

4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol is a compound that belongs to the class of tetrahydroisoquinoline derivatives. Tetrahydroisoquinoline is a significant structural motif found in various natural products and therapeutic lead compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the use of multicomponent reactions, which improve atom economy and yield. For instance, the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures can yield tetrahydroisoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition metal-catalyzed cross-dehydrogenative coupling strategies. These methods allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles, enhancing the versatility and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and infections.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. For instance, it may inhibit certain enzymes involved in pathogen replication or protect neurons by modulating neuroinflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol include:

Uniqueness

The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-15(6-9-18-10-7-15)12-16-8-5-13-3-1-2-4-14(13)11-16/h1-4,17H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBKYRYJVNBLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3(CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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